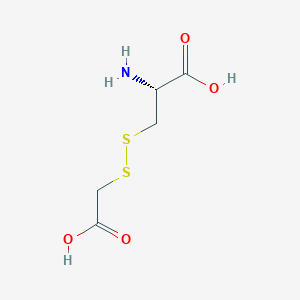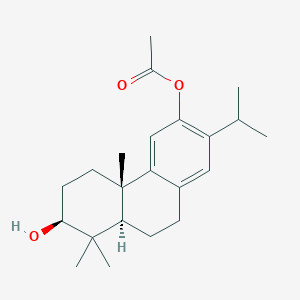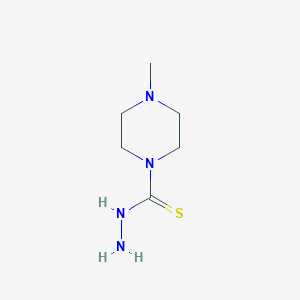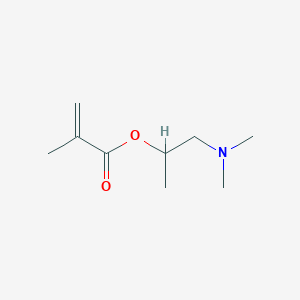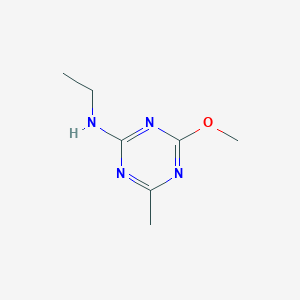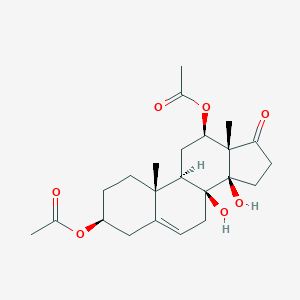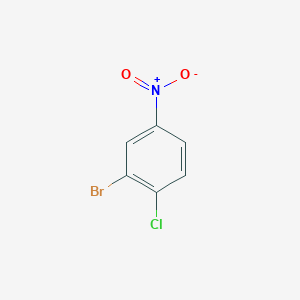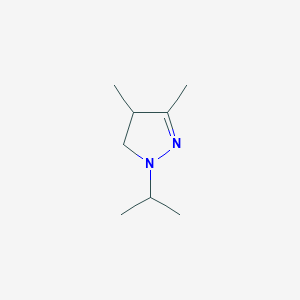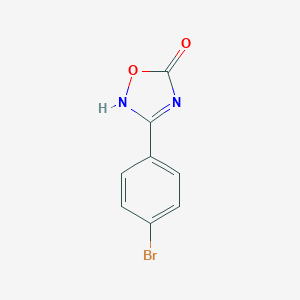
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one and its derivatives has been explored through various methods. One approach involves the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the creation of symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole using different boronic acids . Another method includes the dehydration of diarylhydrazide to yield 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the synthesis yield .
Molecular Structure Analysis
The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a related compound, has been elucidated through crystallographic studies. It was found that the p-bromophenyl group is nearly coplanar with the 1,2,4-oxadiazole ring, and the phthalimide group forms an angle of about 98° with the bromophenyloxadiazole plane. Molecular orbital calculations, including semi-empirical and ab initio methods, have been used to compare bond angles, bond lengths, and torsion angles with experimental values, showing remarkable agreement .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives has been demonstrated in various chemical reactions. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones have been prepared and can undergo reactions with secondary alkylamines to yield amino derivatives. However, with primary alkylamines, a cyclic transformation occurs, leading to the formation of 1-acylamino-3-alkylimidazolidin-2-ones. Additionally, in the presence of sodium alcoholate, these bromo compounds can be transformed into 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives have been extensively studied. Spectral characteristics, such as absorption and emission spectra, have been analyzed both experimentally and theoretically using time-dependent density functional theory (TDDFT). The presence of conjugate acid forms in acidic media leads to a substantial red shift in the spectra. The substituent effects on the electron density distribution in the ground and excited states have also been studied, providing insights into the basicities of the oxadiazole ring and the dominant acid forms . Furthermore, the UV absorption and photoluminescent properties of these derivatives have been characterized, revealing that the aryl groups influence these properties . Optical nonlinearity has been measured using open-aperture z-scan experiments, indicating potential applications in optoelectronics for certain bromine-containing derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approaches : Innovative methods for synthesizing derivatives of 1,2,4-oxadiazole, including 3-(4-Bromophenyl) variants, have been developed. These methods often involve reactions with different aliphatic/aromatic primary amines and are characterized by techniques like NMR, IR, and Mass spectroscopy (Kaneria et al., 2016).
Structural Analysis : The structural properties of compounds involving 1,2,4-oxadiazole have been extensively studied. For instance, research has been done on the crystal structures and intermolecular interactions of such compounds (Jiang et al., 2014).
Biological Applications
Antimicrobial Activities : Derivatives of 1,2,4-oxadiazole, including those with 3-(4-Bromophenyl) groups, have been investigated for their antimicrobial properties. They have shown activity against various strains of bacteria and fungi (Kaneria et al., 2016).
Potential in Drug Development : Compounds containing 1,2,4-oxadiazole and 1,2,4-triazole rings have shown significant biological activities, which could make them candidates for drug development. Studies have involved characterization and testing for activities like antimicrobial and antileishmanial (Ustabaş et al., 2020).
Chemical Genetics and Drug Discovery
Chemical Genetics for Apoptosis Inducers : In the context of anticancer research, 1,2,4-oxadiazoles have been explored through chemical genetics as potential apoptosis inducers. This includes identifying new drugs and understanding signaling pathways (Cai et al., 2006).
Discovery of New Anticancer Agents : The search for new anticancer agents has included the synthesis of 1,2,4-oxadiazole derivatives. These compounds have shown activity in apoptosis induction and potential in vivo anticancer activity (Zhang et al., 2005).
Spectral Analysis and Solvent Effects
- Spectral Properties Studies : Research has been conducted on the spectral properties of 1,2,4-oxadiazole derivatives, including their UV absorption and photoluminescent properties. Such studies are crucial for understanding the chemical behavior of these compounds (Liu Yu et al., 2006).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVJPDDSBYUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546966 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one | |
CAS RN |
16672-19-8 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



